molecular formula C14H11BrO2 B13966248 4-(5-Bromo-2-methylphenoxy)benzaldehyde

4-(5-Bromo-2-methylphenoxy)benzaldehyde

Cat. No.: B13966248
M. Wt: 291.14 g/mol
InChI Key: YDLYIGPCZMRTHE-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10Br2O2 It is a derivative of benzaldehyde, featuring a bromine atom and a methyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methylphenoxy)benzaldehyde typically involves the bromination of 2-methylphenol followed by a coupling reaction with 4-bromobenzaldehyde. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methylphenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: 4-(5-Bromo-2-methylphenoxy)benzoic acid.

    Reduction: 4-(5-Bromo-2-methylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-2-methylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the phenoxy group.

    4-Bromobenzaldehyde: Lacks the methyl and phenoxy groups.

    2-Methyl-4-bromobenzaldehyde: Similar but with different substitution pattern.

Uniqueness

4-(5-Bromo-2-methylphenoxy)benzaldehyde is unique due to the presence of both bromine and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

4-(5-bromo-2-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H11BrO2/c1-10-2-5-12(15)8-14(10)17-13-6-3-11(9-16)4-7-13/h2-9H,1H3

InChI Key

YDLYIGPCZMRTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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